molecular formula C11H8BrNO3 B6146843 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid CAS No. 1215932-54-9

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

Cat. No.: B6146843
CAS No.: 1215932-54-9
M. Wt: 282.1
InChI Key:
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Description

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.1. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetophenone", "ethyl acetoacetate", "ammonium acetate", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium bisulfite", "sodium carbonate", "bromine", "acetic anhydride", "acetic acid", "sodium borohydride", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-1,2-dihydroisoquinoline", "a. Dissolve 2-bromoacetophenone (1.0 g, 5.4 mmol), ammonium acetate (0.6 g, 7.8 mmol), and ethyl acetoacetate (1.0 g, 7.2 mmol) in acetic acid (10 mL) and heat the mixture at 120°C for 6 hours.", "b. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "c. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 6-bromo-1,2-dihydroisoquinoline as a yellow solid (1.2 g, 85%).", "Step 2: Synthesis of 6-bromo-1-oxo-1,2-dihydroisoquinoline", "a. Dissolve 6-bromo-1,2-dihydroisoquinoline (1.0 g, 4.5 mmol) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g, 7.2 mmol) in water (5 mL) dropwise at 0°C.", "b. Stir the mixture at 0°C for 30 minutes and then add sodium bisulfite (1.0 g, 7.2 mmol) in water (5 mL) dropwise.", "c. Stir the mixture at 0°C for 10 minutes and then filter the product.", "d. Wash the product with water (2 x 10 mL) and dry it under vacuum to obtain 6-bromo-1-oxo-1,2-dihydroisoquinoline as a yellow solid (0.8 g, 80%).", "Step 3: Synthesis of 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid", "a. Dissolve 6-bromo-1-oxo-1,2-dihydroisoquinoline (0.5 g, 2.2 mmol) in acetic anhydride (5 mL) and add sodium acetate (0.5 g, 6.1 mmol).", "b. Heat the mixture at 80°C for 2 hours and then cool it to room temperature.", "c. Add water (10 mL) to the mixture and extract the product with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over sodium sulfate and concentrate it under reduced pressure.", "e. Dissolve the residue in methanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) in water (5 mL) dropwise at 0°C.", "f. Stir the mixture at 0°C for 30 minutes and then add hydrogen peroxide (0.5 mL, 30%) dropwise.", "g. Stir the mixture at room temperature for 2 hours and then add water (10 mL).", "h. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over sodium sulfate.", "i. Concentrate the organic layer under reduced pressure and dissolve the residue in water (10 mL).", "j. Adjust the pH of the solution to 7-8 with sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).", "k. Dry the organic layer over sodium sulfate and concentrate it under reduced pressure to obtain 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid as a white solid (0.2 g, 30%)." ] }

CAS No.

1215932-54-9

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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